2H-1,4-Benzoxazine, 3,6-dimethyl-
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Overview
Description
2H-1,4-Benzoxazine, 3,6-dimethyl- is a heterocyclic organic compound that belongs to the benzoxazine family. Benzoxazines are known for their unique ring structure, which includes both nitrogen and oxygen atoms. These compounds have gained significant attention due to their diverse applications in various fields, including materials science, pharmaceuticals, and agriculture.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzoxazine, 3,6-dimethyl- can be achieved through several methods. One common approach involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous sodium bicarbonate . Another method utilizes the reaction of o-aminophenols with α-bromo-γ-butyrolactone in N,N-dimethylformamide in the presence of potassium carbonate or sodium hydride at room temperature, followed by reduction .
Industrial Production Methods
In industrial settings, the synthesis of 2H-1,4-Benzoxazine, 3,6-dimethyl- often employs environmentally friendly methods. For instance, the use of ionic liquids as solvents has been explored to achieve high yields of 3-aryl-2H-1,4-benzoxazine derivatives under mild conditions . This method not only enhances the efficiency of the reaction but also minimizes the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2H-1,4-Benzoxazine, 3,6-dimethyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms, resulting in the formation of dihydro-derivatives.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like phenacyl bromides.
Common Reagents and Conditions
Common reagents used in the reactions of 2H-1,4-Benzoxazine, 3,6-dimethyl- include potassium carbonate, sodium hydride, and phenacyl bromides. The reactions are typically carried out under mild conditions, such as room temperature, to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include various substituted benzoxazine derivatives, which can be further utilized in different applications .
Scientific Research Applications
2H-1,4-Benzoxazine, 3,6-dimethyl- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2H-1,4-Benzoxazine, 3,6-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, some benzoxazine derivatives have been found to inhibit glucose-induced insulin release by targeting pancreatic β-cell K_ATP channels . Additionally, the compound’s unique ring structure allows it to interact with various biological molecules, leading to diverse pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2H-1,4-Benzoxazine, 3,6-dimethyl- include:
- 2H-1,4-Benzoxazin-3(4H)-one
- 6-Methyl-2H-1,4-benzoxazin-3(4H)-one
- 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines
Uniqueness
What sets 2H-1,4-Benzoxazine, 3,6-dimethyl- apart from its similar compounds is its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of methyl groups at the 3 and 6 positions enhances its stability and may contribute to its unique pharmacological properties .
Properties
IUPAC Name |
3,6-dimethyl-2H-1,4-benzoxazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-3-4-10-9(5-7)11-8(2)6-12-10/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWLMRAPSRONPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)C)OC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447150 |
Source
|
Record name | 2H-1,4-Benzoxazine, 3,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120030-35-5 |
Source
|
Record name | 2H-1,4-Benzoxazine, 3,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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